Streptophenazine G was isolated from the Streptomyces strain ID63040. The isolation process involved liquid chromatography-mass spectrometry (LC-MS) techniques to identify and characterize the compound among other metabolites produced by this bacterial strain . The biosynthetic gene cluster responsible for its production has been studied, revealing insights into its genetic and enzymatic pathways .
Streptophenazine G is classified under phenazines, which are nitrogen-containing heterocyclic compounds. These compounds are characterized by their aromatic nature and are noted for their roles in various biological processes, including electron transfer in microbial metabolism and interaction with cellular systems in higher organisms.
The synthesis of Streptophenazine G has been achieved through asymmetric synthesis methods. Key techniques employed include:
The synthesis typically requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yields and selectivity for the desired stereochemistry. Detailed synthetic routes have been documented, showcasing the stepwise construction of the compound from simpler precursors .
The molecular structure of Streptophenazine G features a phenazine core, which consists of two fused benzene rings containing nitrogen atoms. The specific arrangement of substituents and stereochemistry contributes to its biological activity.
The molecular formula for Streptophenazine G is C₁₄H₁₃N₃O₂S, with a molecular weight of approximately 285.34 g/mol. Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) have been utilized to confirm its structure .
Streptophenazine G can undergo various chemical reactions typical for phenazines, including:
The reactivity of Streptophenazine G is influenced by its functional groups, particularly the positions of hydroxyl or sulfur substituents which can enhance or diminish its reactivity in different chemical environments .
Streptophenazine G exerts its antibacterial effects primarily through interference with bacterial cellular processes. It has been shown to inhibit DNA synthesis and disrupt cell membrane integrity.
Studies indicate that Streptophenazine G may interact with specific bacterial enzymes or receptors, leading to cell death or growth inhibition. Quantitative analyses have demonstrated its potency against various bacterial strains, highlighting its potential as a therapeutic agent .
Relevant data from studies indicate that these properties influence both the handling and application of Streptophenazine G in research settings .
Streptophenazine G has garnered attention for its potential applications in:
Research continues to explore the full range of applications for Streptophenazine G, particularly in drug development and synthetic biology contexts .
Phenazines represent one of microbiology’s oldest known antibiotic classes, with pyocyanin (first described in 1860) establishing their therapeutic significance [10]. Over 170 biologically derived phenazines have since been identified, primarily from terrestrial Pseudomonas and Streptomyces species [4] [10]. Marine-derived phenazines remained unexplored until the 21st century, when streptophenazines A–H were isolated from the Baltic Sea sponge-associated Streptomyces sp. HB202 [4] [10]. Among these, Streptophenazine G (C₂₅H₃₀N₂O₅) emerged as a structurally distinct analog featuring a rare C-6 alkyl chain extension and carbomethoxy group [10]. This discovery marked a pivotal expansion of phenazine chemical space into marine ecosystems.
Streptophenazine G exemplifies the metabolic ingenuity of actinomycetes through its hybrid biosynthetic origin. Genomic analysis of producing strains revealed that its backbone derives from phenazine-1,6-dicarboxylic acid (PDC), synthesized by conserved phzBDEFG genes [1]. Remarkably, the C-6 alkyl chain originates from a polyketide synthase (PKS) system, while an atypical adenylation enzyme incorporates an N-formylglycine moiety [1] [5]. This modular assembly was definitively proven when refactoring the cryptic spz gene cluster from marine Streptomyces sp. CNB-091 in a heterologous host activated production of streptophenazine G alongside over 100 analogs [1]. The pathway’s combinatorial logic enables minor enzymatic variations to generate extensive chemical diversity, as evidenced by the >20 phenazine derivatives detected in Streptomyces HB202 fermentations [10].
Table 1: Biosynthetic Modules in Streptophenazine G Production
Module Type | Genes/Functions | Structural Contribution |
---|---|---|
Core phenazine synth. | phzBDEFG (conserved) | Phenazine-1,6-dicarboxylic acid |
Polyketide extension | spz4–12 (PKS/AT domains) | C-6 alkyl chain (variable length) |
Nonribosomal peptide | spz15 (NRPS) | Amino acid derivatization |
Specialized tailoring | Spz12 (discrete adenylation enzyme) | N-formylglycine attachment |
Streptophenazine G production is ecologically optimized for chemical defense in competitive niches. Marine actinomycetes like Streptomyces globisporus SCSIO LCY30 modulate streptophenazine yields in response to environmental stressors, including nutrient availability and microbial antagonists [5]. Subinhibitory antibiotic exposure dramatically alters production profiles: tetracycline boosts streptophenazines A–D and F–G, while bacitracin induces streptophenazine H [8]. This suggests phenazines function as chemical countermeasures against competing microbes. Terrestrial strains similarly produce streptophenazines during cocultivation, as demonstrated when Streptomyces luteireticuli NIIST-D31 combined with S. luteoverticillatus NIIST-D47 yielded new stereochemical variants [6]. Their prevalence in host-associated marine actinomycetes (e.g., sponge symbionts) further implies roles in microbiome homeostasis or pathogen suppression [4] [7].
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